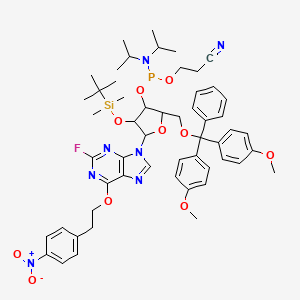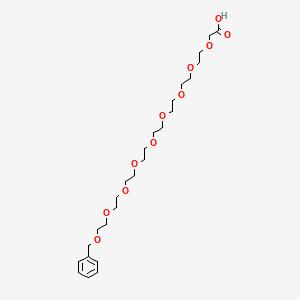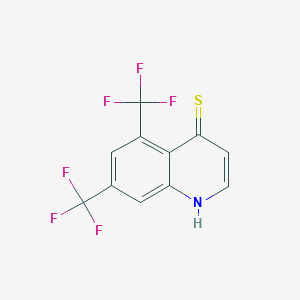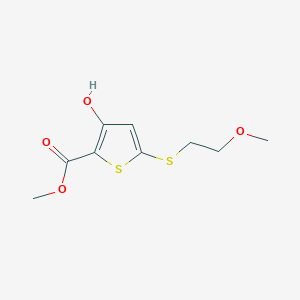
2-Fluoro-I CEP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-I CEP, also known by its IUPAC name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is a powerful biomedical agent widely utilized in therapeutic applications against diverse ailments. It is particularly known for its role in inhibiting specific enzymes and receptors implicated in the advancement of neoplastic conditions and the proliferation of tumors.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-I CEP involves several steps, including the use of commercially available 2′-fluoronucleoside triphosphates . The polymerase-directed synthesis of 2′-fluoro modified DNA is a key method, utilizing thermostable DNA polymerases such as Pfu (exo−), Vent (exo−), Deep Vent (exo−), and UITma . These enzymes incorporate 2′-fluoronucleotides with reasonable efficiency, which is crucial for the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .
Analyse Chemischer Reaktionen
2-Fluoro-I CEP undergoes various chemical reactions, including substitution reactions. The presence of the fluorine atom in the compound enhances its stability and resistance to nucleophilic attack . Common reagents used in these reactions include nucleophiles such as amines and thiols, which can react with the electrophilic centers in the compound . Major products formed from these reactions include substituted derivatives of this compound, which retain the core structure of the compound while introducing new functional groups .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-I CEP has a wide range of scientific research applications. In chemistry, it is used in the synthesis of oligonucleotides for gene-targeting and suppression studies . In biology, it is utilized in the development of RNA therapeutics, where its incorporation into RNA oligonucleotides increases thermal stability and nuclease resistance . In medicine, this compound is employed in the treatment of neoplastic conditions due to its ability to inhibit specific enzymes and receptors involved in tumor proliferation. Additionally, it has industrial applications in the production of nucleic acid-based therapeutics .
Wirkmechanismus
The mechanism of action of 2-Fluoro-I CEP involves its precise targeting of specific enzymes and receptors. The compound inhibits the activity of these molecular targets, thereby impeding the proliferation and metastasis of tumors. The presence of the fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of neoplastic growth.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-I CEP is unique due to its specific fluorine modification, which enhances its stability and resistance to nucleophilic attack . Similar compounds include other fluorinated nucleosides such as 2′-fluoro-2′-deoxyarabinosyladenine and 2′-fluoro-5-methyluridine . These compounds share the fluorine modification but differ in their specific molecular structures and applications . The unique structure of this compound allows for its precise targeting of enzymes and receptors, making it particularly effective in therapeutic applications.
Eigenschaften
Molekularformel |
C54H67FN7O10PSi |
|---|---|
Molekulargewicht |
1052.2 g/mol |
IUPAC-Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C54H67FN7O10PSi/c1-36(2)61(37(3)4)73(69-32-15-31-56)71-47-45(34-68-54(39-16-13-12-14-17-39,40-20-26-43(65-8)27-21-40)41-22-28-44(66-9)29-23-41)70-51(48(47)72-74(10,11)53(5,6)7)60-35-57-46-49(60)58-52(55)59-50(46)67-33-30-38-18-24-42(25-19-38)62(63)64/h12-14,16-29,35-37,45,47-48,51H,15,30,32-34H2,1-11H3 |
InChI-Schlüssel |
XABRTQBSJSMHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)



![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)
